molecular formula C12H17BrO2 B7566865 Methyl 3-bromoadamantane-1-carboxylate

Methyl 3-bromoadamantane-1-carboxylate

Cat. No.: B7566865
M. Wt: 273.17 g/mol
InChI Key: OVGQTZDGYIAMNY-UHFFFAOYSA-N
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Description

Methyl 3-bromoadamantane-1-carboxylate is a derivative of adamantane, a compound known for its unique cage-like structure. This compound is characterized by the presence of a bromine atom and a carboxylate ester group attached to the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromoadamantane-1-carboxylate typically involves the bromination of adamantane derivatives followed by esterification. One common method includes the bromination of adamantane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting 3-bromoadamantane-1-carboxylic acid is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromoadamantane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-bromoadamantane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromoadamantane-1-carboxylate depends on its specific application. In chemical reactions, the bromine atom and ester group are key functional sites that participate in various transformations. The adamantane core provides a stable and rigid framework that influences the reactivity and properties of the compound. In biological systems, the compound’s interactions with molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromoadamantane-1-carboxylate is unique due to the presence of both a bromine atom and a carboxylate ester group on the adamantane framework. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

methyl 3-bromoadamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGQTZDGYIAMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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